Methyl 4-(p-nitrophenoxy)butyrate
Overview
Description
Methyl 4-(p-nitrophenoxy)butyrate, also known as 4-nitrophenoxybutyrate, is an organic compound composed of a methyl ester of 4-nitrophenoxybutanoic acid. It is a colorless, crystalline solid with a melting point of 110-111°C. It is soluble in organic solvents such as ethyl acetate and chloroform, and insoluble in water. Methyl 4-(p-nitrophenoxy)butyrate is used in scientific research as a reagent for the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Carboxylesterase Activity Assay
A study described a radiochemical assay for carboxylesterase using methyl[1-14C]butyrate as a substrate, comparing enzyme activity towards methyl butyrate and 4-nitrophenyl butyrate. This research highlights the specificity and sensitivity of the assay method in determining carboxylesterase activity across different tissues, providing a foundational understanding of the enzyme's behavior and potential for detoxification processes (Sterri, Johnsen, & Fonnum, 1985).
Seed Germination and Plant Growth
Several studies have identified compounds related to Methyl 4-(p-nitrophenoxy)butyrate, such as 3-methyl-2H-furo[2,3-c]pyran-2-one, demonstrating significant effects on seed germination and plant growth. These compounds, derived from plant smoke, have been shown to improve germination rates, seedling vigor, and post-germination growth across various plant species. The potential application of these findings includes agricultural practices aimed at enhancing crop yield and viability under varying environmental conditions. Key studies in this area discuss the compound's impact on vegetables, maize, and the potential as a plant growth promoter, underlining its broad applicability in horticulture and ecological restoration (Staden, Sparg, Kulkarni, & Light, 2006), (Flematti, Goddard-Borger, Merritt, Ghisalberti, Dixon, & Trengove, 2007).
Cytochrome P450 Enzyme Activity
Research on the oxidation of methyl- and ethyl- tertiary-butyl ethers in rat liver microsomes has contributed to understanding the role of the cytochrome P450 isoforms in metabolizing various substances, including potentially those structurally similar to Methyl 4-(p-nitrophenoxy)butyrate. This study sheds light on the biochemical pathways involved in the detoxification and metabolism of specific organic compounds, offering insights into the mechanisms underlying chemical toxicity and the body's defense against such substances (Turini, Amato, Longo, & Gervasi, 1998).
Environmental Contaminant Degradation
A novel study identified a gene cluster in Rhodococcus opacus SAO101 responsible for the degradation of p-nitrophenol, a compound related to Methyl 4-(p-nitrophenoxy)butyrate. This research is pivotal in understanding the biodegradation pathways of environmental contaminants and could pave the way for the development of bioremediation strategies targeting similar organic pollutants (Kitagawa, Kimura, & Kamagata, 2004).
properties
IUPAC Name |
methyl 4-(4-nitrophenoxy)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-16-11(13)3-2-8-17-10-6-4-9(5-7-10)12(14)15/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMZBXYBWMBFNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182582 | |
Record name | Methyl 4-(p-nitrophenoxy)butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(p-nitrophenoxy)butyrate | |
CAS RN |
28341-53-9 | |
Record name | Methyl 4-(p-nitrophenoxy)butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028341539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-(p-nitrophenoxy)butyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.